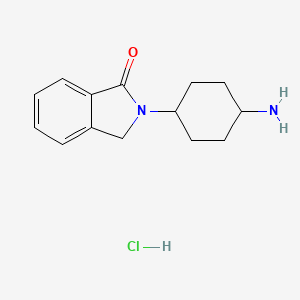

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminocyclohexyl)-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17;/h1-4,11-12H,5-9,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXURMCVEDGTTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CC3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride typically involves the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

Introduction of the Cyclohexyl Group: The trans-4-aminocyclohexyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoindolinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is C14H19ClN2O. Its unique structure includes a cyclohexyl ring and an isoindolinone moiety, which contributes to its diverse reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution, making it a valuable building block for synthesizing complex organic molecules.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies : Its chemical properties allow researchers to explore reaction mechanisms and develop new synthetic methodologies.

Biology

- Biochemical Probes : The compound is investigated as a biochemical probe to study cellular processes, including signaling pathways and enzyme interactions.

- Targeted Drug Delivery : Research indicates potential applications in targeted drug delivery systems due to its ability to interact with specific cellular receptors.

Medicine

- Therapeutic Properties : Studies have explored its anti-inflammatory and analgesic effects, suggesting potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

- Anticancer Activity : Preliminary research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Research Findings on 2-(trans-4-Aminocyclohexyl)isoindolin-1-one Hydrochloride

Table 2: Comparison of Isoindolinone Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride | Trans configuration | Distinct pharmacological properties due to spatial arrangement |

| 2-(cis-4-Aminocyclohexyl)isoindolin-1-one hydrochloride | Cis configuration | Different reactivity and biological activity compared to trans form |

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one Hydrochloride (CAS 1707367-84-7)

- Structure: Fluorine substitution at position 4 of the isoindolinone ring.

Key Data :

Property Value Molecular Formula C₁₄H₁₈ClFN₂O Molecular Weight 284.76 g/mol Storage Conditions -20°C, protected from light/moisture Stability 1 year Impact of Fluorine :

- The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets.

- Positional differences (e.g., 4- vs. 6-fluoro) alter steric interactions; for example, 6-fluoro substitution (CAS 1439902-63-2) may reduce steric hindrance compared to 4-fluoro .

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one Hydrochloride (CAS 1439902-63-2)

Piperidine-Substituted Analogs

2-(Piperidin-4-yl-methyl)isoindolin-1-one Hydrochloride (CAS 614745-98-1)

- Structure: Piperidin-4-yl-methyl group replaces trans-4-aminocyclohexyl.

Key Data :

Property Value Molecular Formula C₁₄H₁₉ClN₂O Molecular Weight 266.77 g/mol Functional Differences :

2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride (CAS 1233955-33-3)

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : Cyclohexylamine analogs (e.g., CAS 1707367-84-7) are more lipophilic than piperidine derivatives, favoring passive diffusion but risking metabolic oxidation .

- Stability : Fluorinated derivatives require stringent storage conditions (-20°C), whereas piperidine analogs may exhibit better thermal stability .

Biological Activity

2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride

- Molecular Formula: C13H16ClN

- Molecular Weight: 235.73 g/mol

The biological activity of 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may act as an inhibitor of certain protein kinases, potentially modulating pathways related to cell survival and proliferation, particularly in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by activating the endoplasmic reticulum (ER) stress response pathways. Specifically, it may inhibit the IRE1α pathway, which is crucial for cancer cell adaptation to stress conditions .

Antimicrobial Activity

In addition to its anticancer properties, 2-(trans-4-Aminocyclohexyl)isoindolin-1-one hydrochloride exhibits antimicrobial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic processes .

Case Studies

- Study on Cancer Cell Lines:

- Antimicrobial Efficacy:

Comparative Analysis

| Property | 2-(trans-4-Aminocyclohexyl)isoindolin-1-one HCl | Similar Compounds (e.g., Isoindole derivatives) |

|---|---|---|

| Anticancer Activity | Induces apoptosis via ER stress modulation | Varies; some exhibit similar mechanisms |

| Antimicrobial Activity | Effective against various bacterial strains | Generally less effective than traditional antibiotics |

| Molecular Targeting | IRE1α inhibition | Varies; some target different kinases |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Molar Ratio | 1.1:1 (aldehyde:amine) | 60–75% |

| Catalyst | Sodium acetate | N/A |

| Solvent | Acetic acid | N/A |

| Temperature/Time | Reflux, 3–5 h | N/A |

Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming trans-configuration. Key signals include cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and isoindolinone carbonyl (δ ~170 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities by providing definitive bond angles and spatial arrangement .

- Polarimetry : Measures optical rotation to confirm enantiomeric purity, especially if chiral centers are present .

Advanced Research Questions

How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or stereochemical variations. To address this:

- Cross-Validation : Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in cyclohexyl groups .

What computational methods are suitable for modeling the compound's reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attacks on the isoindolinone carbonyl .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetic acid) to predict reaction pathways .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to rationalize selectivity .

Q. Table 2: Computational Parameters for Reactivity Studies

| Method | Basis Set/Software | Application |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Transition state analysis |

| MD Simulations | GROMACS | Solvent interaction |

| Docking | AutoDock Vina | Target binding affinity |

How to design experiments to assess the compound's stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Dissolve in buffers (pH 1–12) and analyze by UV-Vis spectroscopy for absorbance shifts indicative of hydrolysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., mp 172–175°C for trans-isomers) .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.